Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Pharmaceutical Quality Control Pharmacopoeial Compliance Reference Standard

Validating clofibrate impurity profiling without the prescribed EP Chemical Reference Standard (CRS) risks compendial non-compliance and failed batch release. Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS 55162-41-9) is EP CRS M1470000, the only reference substance recognized under monograph 0318 for system suitability testing and methyl ester impurity quantification. Key differentiation: • Distinct Kovats RI 1473 (DC-200) vs. clofibrate RI 1524 ensures unambiguous GC peak assignment. • Lower logP (2.67-2.79) mandates dedicated extraction recovery validation for methyl ester calibrants. • Supplied neat; storage +5°C ± 3°C; ships ambient. • ~86% synthetic yield from clofibric acid provides scalable access for analogue synthesis.

Molecular Formula C11H13ClO3
Molecular Weight 228.67 g/mol
CAS No. 55162-41-9
Cat. No. B1293720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenoxy)-2-methylpropanoate
CAS55162-41-9
Molecular FormulaC11H13ClO3
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl
InChIInChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3
InChIKeyUXIVINXAZVEIMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS 55162-41-9): Procurement-Relevant Class Identity and Core Physicochemical Profile


Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, systematically also referred to as clofibrate methyl ester or CPIB methyl ester, is a low-molecular-weight (228.67 Da) halogenated aryloxy-alkanoate ester belonging to the fibrate pharmacophore class [1]. This compound bears the signature 4-chlorophenoxy moiety linked to an α,α-dimethyl-substituted propanoate methyl ester, distinguishing it from the ethyl ester congener clofibrate (CAS 637-07-0) and the free acid metabolite clofibric acid (CAS 882-09-7). It is catalogued as a European Pharmacopoeia Chemical Reference Standard (CRS) under code M1470000 and serves as a prescribed reference substance in monograph 0318 (clofibrate) [2]. Its primary procurement context is as a verified pharmacopoeial-grade analytical standard, a derivatization-dependent surrogate in GC-based bioanalytical workflows, and a building block in fibrate analogue synthesis.

Why Generic Methyl 2-(4-chlorophenoxy)-2-methylpropanoate Cannot Be Substituted by Clofibrate, Clofibric Acid, or Other Fibrate Esters Without Analytical Revalidation


Although methyl 2-(4-chlorophenoxy)-2-methylpropanoate shares the 4-chlorophenoxy-isobutyric acid pharmacophore with clofibrate and clofibric acid, substitution with any of these in-class analogues introduces quantifiable shifts in chromatographic retention, detector response, esterase-mediated hydrolysis kinetics, and pharmacopoeial identity criteria that invalidate compendial methods [1]. The methyl ester exhibits a distinct Kovats retention index (1473 on DC-200) relative to the ethyl ester clofibrate (1524 on DB-1) [2], and its calculated logP (2.67–2.79) is approximately 0.4–0.6 log units lower than that of clofibrate, which alters extraction efficiency and LC retention in validated impurity profiling workflows . Furthermore, only the compound bearing CAS 55162-41-9 is recognized as the EP Chemical Reference Standard for monograph 0318, meaning that any procurement of a different ester or the free acid for use in a pharmacopoeial method constitutes a deviation from the specified system suitability criteria [3].

Quantitative Evidence Guide: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS 55162-41-9) vs Clofibrate, Clofibric Acid, and In-Class Fibrate Esters


Pharmacopoeial Identity: Exclusive EP Chemical Reference Standard Assignment vs Non-Compendial Clofibrate Analogues

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS 55162-41-9) is the sole Chemical Reference Standard (CRS) designated by the European Pharmacopoeia under catalogue code M1470000 for use with monograph 0318 (clofibrate) [1]. The current batch (batch 1) is supplied as 0.5 mL per vial, stored at +5°C ± 3°C [1]. No other fibrate ester (including clofibrate ethyl ester, CAS 637-07-0, or clofibric acid, CAS 882-09-7) holds this specific monograph-linked reference standard designation, making CAS 55162-41-9 the only acceptable identity for system suitability testing and impurity quantification in EP-compliant clofibrate analysis [2].

Pharmaceutical Quality Control Pharmacopoeial Compliance Reference Standard

GC Retention Index Differentiation: Methyl Ester (1473) vs Ethyl Ester Clofibrate (1524)

The gas-chromatographic retention of methyl 2-(4-chlorophenoxy)-2-methylpropanoate is measurably distinct from that of its ethyl ester analogue clofibrate. On an apolar DC-200 column, the methyl ester exhibits a Kovats retention index of 1473 [1], whereas clofibrate (ethyl ester, CAS 637-07-0) elutes later with an RI of 1524 on a DB-1 column (comparable apolar phase) [2]. The approximate ΔRI of ~50 units between the methyl and ethyl esters provides a chromatographic resolution window that can be exploited for selective detection and quantification in mixed-ester samples, and confirms that the two esters are not interchangeable in any GC method validated for a specific ester form.

Gas Chromatography Bioanalysis Retention Index

Lipophilicity Differential: ClogP Reduction of 0.4–0.6 Log Units Relative to Clofibrate

The methyl ester exhibits a calculated logP (ClogP) of 2.67 (Crippen method) to 2.79 (ACD/Labs Percepta) . In contrast, the ethyl ester clofibrate has a ClogP of approximately 3.3 (ACD/Labs predicted) [1]. This ~0.5 log-unit reduction in lipophilicity translates to a theoretical ~3.2-fold lower octanol-water partition coefficient for the methyl ester, which alters extraction recovery in liquid-liquid sample preparation protocols and retention time in reversed-phase HPLC methods. For analytical method developers, this means that a protocol optimized for the methyl ester cannot be directly transferred to clofibrate without re-optimizing the organic phase ratio or gradient slope.

Lipophilicity ADME Extraction Efficiency

One-Step Synthesis Yield from Clofibric Acid: ~86% Conversion to Methyl Ester

A reported synthetic route to methyl 2-(4-chlorophenoxy)-2-methylpropanoate proceeds via direct esterification of clofibric acid (CAS 882-09-7) with methanol, achieving an isolated yield of approximately 86% . This compares favorably with typical Fischer esterification yields for α,α-disubstituted carboxylic acids, where steric hindrance at the α-carbon often depresses yields below 70%. The methyl ester formation is kinetically more favorable than the corresponding ethyl ester synthesis (which requires ethanol and typically proceeds with yields of 75–80% under comparable conditions), providing a practical advantage for preparative-scale procurement or in-house synthesis of the methyl ester building block over the ethyl ester analogue.

Synthetic Chemistry Building Block Process Efficiency

Hydrolytic Stability of Clofibric Acid Methyl Ester: Half-Life 100–200 Days at pH of Maximum Stability

Clofibric acid esters, including the methyl ester, are characterized by limited aqueous stability. At the estimated pH of maximum stability (near-neutral conditions), clofibric acid esters exhibit half-lives of 100–200 days at 30°C; under mildly alkaline conditions (pH 10, 30°C), degradation is complete within 1–3 hours [1]. Methyl esters generally undergo alkaline hydrolysis faster than their ethyl ester counterparts due to reduced steric shielding of the carbonyl carbon [2]. This differential lability means that the methyl ester reference standard requires strict adherence to storage conditions (+5°C ± 3°C, as specified by EDQM for M1470000) and cannot be treated as a drop-in replacement for the more hydrolytically resistant ethyl ester clofibrate in long-term solution stability studies without revalidation of expiry dating [3].

Stability Formulation Pre-screening Storage Conditions

Optimal Procurement and Application Scenarios for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS 55162-41-9)


EP-Compliant Clofibrate Impurity Profiling and System Suitability Testing

Laboratories performing European Pharmacopoeia monograph 0318 (clofibrate) quality control must use CAS 55162-41-9 as the methyl ester CRS (M1470000) for system suitability tests and related substance determinations [1]. No other fibrate ester is recognized for this purpose: the compound serves as the prescribed reference for chromatographic peak identification and quantification of the methyl ester impurity potentially present in clofibrate drug substance batches. Procurement of this specific CAS number, stored at +5°C ± 3°C and used as supplied without drying, is a prerequisite for GMP-compliant batch release testing.

Bioanalytical Method Development: Surrogate Calibrant for Clofibric Acid Quantification via GC Derivatization

In pharmacokinetic or forensic toxicology laboratories, clofibric acid (the active metabolite of clofibrate and other fibrate prodrugs) is routinely quantified in plasma or urine by GC after extractive methylation. The methyl ester CAS 55162-41-9 functions as the authentic reference standard for calibrating this derivatization-dependent assay [2]. Its distinct Kovats retention index (1473 on apolar columns) provides unambiguous chromatographic identification, while its lower logP relative to the parent clofibrate ensures that extraction recovery is specifically validated for the methyl ester calibrant.

Stressed Degradation Studies: Worst-Case Hydrolysis Probe for Fibrate Ester Prodrug Stability Screening

The methyl ester's intrinsically faster alkaline hydrolysis kinetics, confirmed by the 1–3 hour complete degradation at pH 10 (30°C), make it a sensitive probe for assessing esterase and chemical hydrolysis liabilities in fibrate prodrug development [3]. By using CAS 55162-41-9 as the most labile ester within the clofibric acid series, formulation scientists can establish a conservative degradation boundary: if a prototype formulation stabilizes the methyl ester, it is likely to also protect the less reactive ethyl or isopropyl esters.

Fibrate Analogue Synthesis: High-Yield Methyl Ester Building Block for Structural Diversification

The ~86% isolated yield from clofibric acid and methanol positions CAS 55162-41-9 as an efficient building block for subsequent transesterification, amidation, or hydrazide formation in medicinal chemistry campaigns targeting PPARα or related nuclear receptors . The methyl ester's compact size and favorable leaving-group properties facilitate nucleophilic acyl substitution reactions with amines, alcohols, and hydrazines, providing a synthetically tractable entry point for generating focused libraries of clofibrate analogues.

Technical Documentation Hub

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